cis-4-Hydroxymethyl-pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13768406
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO2 |
|---|---|
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | (3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 |
| Standard InChI Key | BSQXZHMREYHKOM-WHFBIAKZSA-N |
| Isomeric SMILES | C1[C@H]([C@H](CN1)O)CO |
| SMILES | C1C(C(CN1)O)CO |
| Canonical SMILES | C1C(C(CN1)O)CO |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular formula of cis-4-hydroxymethyl-pyrrolidin-3-ol is C₅H₁₁NO₂, with a molecular weight of 153.63 g/mol (calculated from atomic weights: C: 12.01, H: 1.01, N: 14.01, O: 16.00). The cis configuration arises from the spatial arrangement of the hydroxyl and hydroxymethyl groups on adjacent carbons, enabling specific molecular interactions critical for its reactivity. The hydrochloride salt form (C₅H₁₂ClNO₂) enhances stability and solubility, making it preferable for industrial applications .
Synthesis Methods
Improved Industrial Synthesis
A patented method by AstraZeneca (CA2568836C) outlines an optimized two-step synthesis for 3-hydroxy-4-hydroxymethyl-pyrrolidine derivatives :
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Halogenation:
A compound of formula (II) (3-hydroxy-pyrrolidine) reacts with a halogenating agent (e.g., thionyl chloride) under controlled conditions to yield 3-hydroxy-4-(halogenmethyl)-pyrrolidine (formula III). -
Reduction:
The halogenated intermediate undergoes reduction using sodium borohydride (NaBH₄) in a polar solvent (e.g., methanol), selectively replacing the halogen with a hydroxymethyl group.
Key Advantages of This Method:
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Yield Optimization: Continuous flow reactors and advanced purification (e.g., ion-exchange chromatography) achieve >90% purity.
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Stereochemical Control: Reaction conditions favor cis isomer formation, avoiding racemization.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thionyl chloride, 0–25°C | 3-hydroxy-4-(chloromethyl)-pyrrolidine |
| 2 | NaBH₄, methanol, 20°C | cis-4-hydroxymethyl-pyrrolidin-3-ol |
Physical and Chemical Properties
Solubility and Stability
The compound exhibits high solubility in polar solvents (water, methanol) due to hydrogen bonding from hydroxyl groups. As a hydrochloride salt, it remains stable under ambient conditions but may degrade under prolonged exposure to heat (>100°C) or strong acids/bases.
Reactivity
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Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃.
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Substitution: Halogenation at the hydroxyl position enables further functionalization (e.g., nucleophilic substitution with amines) .
Industrial and Pharmaceutical Applications
Role as a Synthetic Intermediate
The compound’s stereochemistry and functional groups make it a versatile building block for:
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Active Pharmaceutical Ingredients (APIs): Used in synthesizing neuromodulators and enzyme inhibitors.
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Chiral Auxiliaries: Facilitates asymmetric synthesis in medicinal chemistry.
Case Study: Scale-Up Production
AstraZeneca’s patented method has been implemented in pilot-scale reactors, demonstrating consistent yields of 85–90% with minimal byproducts. This scalability underscores its industrial viability for high-demand pharmaceuticals .
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